![molecular formula C17H15N3S B2406614 (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole CAS No. 1502825-86-6](/img/structure/B2406614.png)
(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole
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Overview
Description
(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole, also known as PETT, is a thiazole derivative that has shown promising results in scientific research. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of a wide range of heterocyclic compounds using the Vilsmeier–Haack (V. H.) reagent . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .
Precursor for Multi-component Reactions
The carboxylate moieties of these compounds can effectively cooperate as precursors for several multi-component reactions (MCR) including Strecker synthesis, Bucherer–Berg reaction and post-MCR cyclization .
Pharmaceutical Applications
The compound has various pharmaceutical applications such as anti-tumor, anti-convulsant, anti-chitosomal and others .
Antifungal Potency
The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior in terms of antifungal potency .
Thiazole Ring Derivatives
The compound is a derivative of the thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
FDA-approved Drugs
The thiazole scaffold, which includes this compound, is present in more than 18 FDA-approved drugs .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-candida properties , suggesting potential targets could be enzymes or proteins essential to the growth and survival of Candida species.
Mode of Action
It’s known that the compound is synthesized from phenyl hydrazines and different acetophenones . The interaction of the compound with its targets could involve the formation of covalent bonds, leading to the inhibition of the target’s function.
Biochemical Pathways
Given its potential anti-candida properties , it may interfere with the metabolic pathways essential for the growth and survival of Candida species.
Result of Action
albicans strain , indicating that the compound may lead to the inhibition of growth and survival of this organism.
properties
IUPAC Name |
4-phenyl-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13(14-8-4-2-5-9-14)19-20-17-18-16(12-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,20)/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEAVIFAHPIVOS-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole |
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